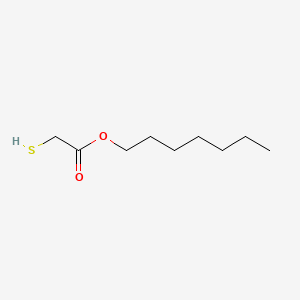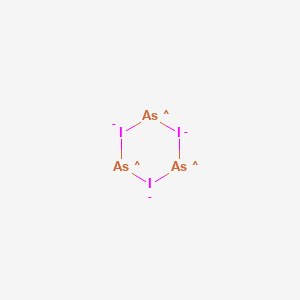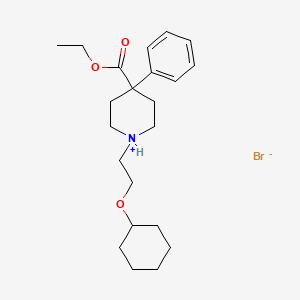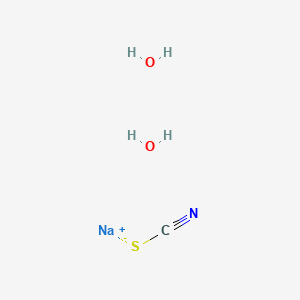
Sodium thiocyanate 2-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium thiocyanate 2-hydrate: is a chemical compound with the formula NaSCN·2H₂O. It is a colorless, deliquescent salt that is one of the main sources of the thiocyanate anion. This compound is used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium thiocyanate 2-hydrate can be synthesized through the reaction of sodium cyanide with elemental sulfur. The reaction is as follows: [ 8 \text{NaCN} + S_8 \rightarrow 8 \text{NaSCN} ] This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions .
Industrial Production Methods: Another method involves the reaction of ammonium thiocyanate with sodium hydroxide in the presence of a water-carrying organic solvent such as benzene, toluene, or ethyl acetate. The mixture is heated under reflux, and the resulting sodium thiocyanate is crystallized and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium thiocyanate 2-hydrate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form alkylthiocyanates.
Protonation: Protonation of sodium thiocyanate yields isothiocyanic acid.
Common Reagents and Conditions:
Alkyl Halides: React with sodium thiocyanate in hot ethanolic solutions to form alkylthiocyanates.
Acids: Protonation with acids to form isothiocyanic acid.
Major Products:
Alkylthiocyanates: Formed from the reaction with alkyl halides.
Isothiocyanic Acid: Formed from protonation.
Applications De Recherche Scientifique
Chemistry: Sodium thiocyanate 2-hydrate is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals .
Biology and Medicine: It is used in the crystallization and purification of proteins and as a reagent in biochemical assays .
Industry:
Textile Industry: Used as a spinning solvent for polyacrylonitrile fibers.
Metal Processing: Functions as a corrosion inhibitor and metal extraction agent.
Photographic Applications: Utilized in photographic solutions to increase the solubility of developing agents.
Mécanisme D'action
Sodium thiocyanate 2-hydrate exerts its effects primarily through its ability to act as a nucleophile in substitution reactions. The thiocyanate anion can react with various electrophiles, leading to the formation of new chemical bonds. This compound also acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .
Comparaison Avec Des Composés Similaires
- Sodium cyanate
- Sodium cyanide
- Potassium thiocyanate
- Ammonium thiocyanate
Comparison: Sodium thiocyanate 2-hydrate is unique due to its high solubility in water and its hygroscopic properties, making it a versatile reactant in various chemical reactions. Compared to potassium thiocyanate, sodium thiocyanate has a higher solubility in water, which can be advantageous in certain applications .
Propriétés
Formule moléculaire |
CH4NNaO2S |
|---|---|
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
sodium;thiocyanate;dihydrate |
InChI |
InChI=1S/CHNS.Na.2H2O/c2-1-3;;;/h3H;;2*1H2/q;+1;;/p-1 |
Clé InChI |
HPEOKFVOVDNCFD-UHFFFAOYSA-M |
SMILES canonique |
C(#N)[S-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


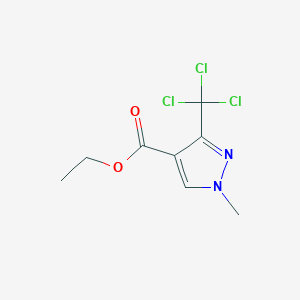
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
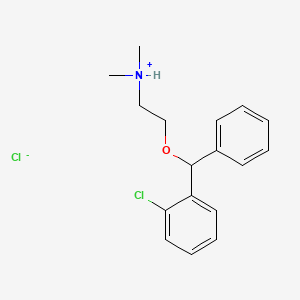
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
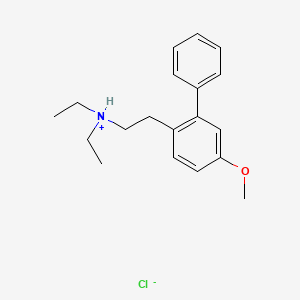
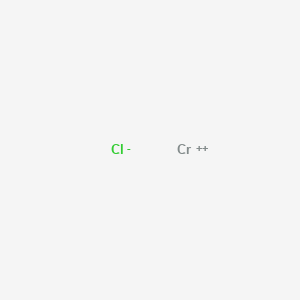
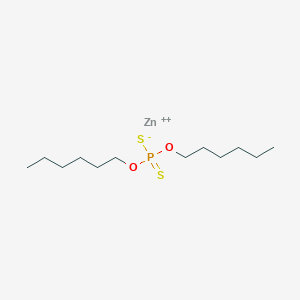
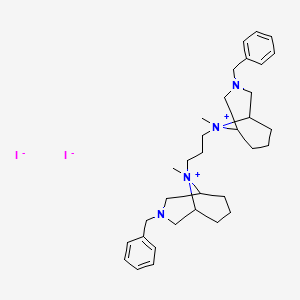
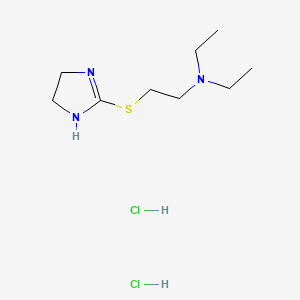
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
